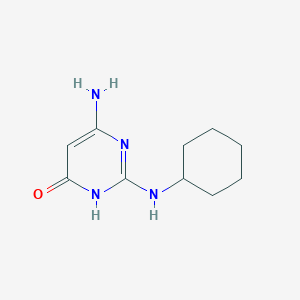

6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one

Beschreibung

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one is a pyrimidinone derivative characterized by a bicyclic structure with a pyrimidin-4(3H)-one core substituted at position 2 with a cyclohexylamino group and at position 6 with an amino group.

Eigenschaften

IUPAC Name |

4-amino-2-(cyclohexylamino)-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O/c11-8-6-9(15)14-10(13-8)12-7-4-2-1-3-5-7/h6-7H,1-5H2,(H4,11,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSIYTMGYWKWRES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2=NC(=CC(=O)N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-Amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, a pyrimidine derivative, has garnered attention for its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.

- Molecular Formula : C10H16N4O

- CAS Number : 1256628-12-2

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with pyrimidine derivatives. Various synthetic routes have been explored, often yielding moderate to high purity and yield rates.

Antifungal and Antibacterial Properties

Research indicates that compounds related to this pyrimidine derivative exhibit antifungal and antibacterial activities. For instance, preliminary in vivo bioassays have shown moderate antifungal activity against specific strains, while others have demonstrated significant antibacterial effects against Gram-positive and Gram-negative bacteria.

| Activity Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Antifungal | Candida albicans | 16.69 - 78.23 µM |

| Antibacterial | Staphylococcus aureus | 5.64 - 77.38 µM |

| Escherichia coli | 2.33 - 156.47 µM |

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or receptors within microbial cells. In particular, it has been noted for its antagonistic effects on P2Y(12) receptors, which are crucial in platelet aggregation processes.

Structure-Activity Relationship (SAR)

Investigations into the SAR of related compounds suggest that modifications at various positions on the pyrimidine ring can significantly influence biological activity. For example:

- Substituents at the 2-position enhance antifungal properties.

- Alkyl groups at the amino position improve antibacterial efficacy.

Study 1: Antiplatelet Activity

A study focused on the antiplatelet activity of derivatives of this compound demonstrated that certain compounds effectively inhibited ADP-induced platelet aggregation in vitro. The most potent compound exhibited a notable IC50 value, indicating its potential as an antithrombotic agent.

Study 2: Antimicrobial Efficacy

In another investigation, a series of pyrimidine derivatives were tested for their antimicrobial activities against various pathogens. The results revealed promising MIC values, suggesting that structural modifications could enhance their therapeutic potential.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation to introduce additional functional groups. For example:

-

Epoxidation : Reaction with peracids (e.g., m-CPBA) under mild conditions oxidizes sulfur-containing substituents to sulfones .

-

Hydroxylation : Controlled oxidation at the 4-position forms hydroxylated derivatives, enhancing hydrogen-bonding potential.

Table 1: Oxidation Conditions and Products

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| m-CPBA | DCM, rt, 2 hr | Sulfone derivatives | 66–87% | |

| H₂O₂/Na₂WO₄ | Ethanol, reflux | Hydroxypyrimidinone analogs | ~70% |

Nucleophilic Substitution

The amino and cyclohexylamino groups facilitate nucleophilic attacks at positions 2 and 6:

-

Amination : Reacts with alkyl/aryl amines (e.g., benzylamine) in solvent-free conditions at 80–90°C .

-

Halogenation : Phosphoryl chloride (POCl₃) introduces chlorine at the 4-position under reflux .

Key Mechanistic Insights :

-

Base catalysts (e.g., triethylamine) enhance substitution efficiency by deprotonating amines.

-

Steric hindrance from the cyclohexyl group slows reactivity at position 2 compared to position 6.

Condensation and Cyclization

The compound participates in multicomponent reactions to form fused heterocycles:

-

Schiff Base Formation : Condenses with aldehydes (e.g., benzaldehyde) to generate imine-linked derivatives.

-

Thienopyrimidine Synthesis : Reacts with thioureas or isothiocyanates to form sulfur-containing analogs (e.g., thieno[3,2-d]pyrimidines) .

Table 2: Condensation Reactions

| Partner Reagent | Catalyst | Product | Application | Source |

|---|---|---|---|---|

| Benzaldehyde | Acetic acid | Schiff base derivatives | Anticancer agents | |

| Methyl isothiocyanate | Pyridine | Thieno[3,2-d]pyrimidin-4-ones | Enzyme inhibitors |

Functional Group Modifications

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides at the 6-amino group .

-

Sulfonation : Treatment with sulfonic acids introduces sulfonamide groups, improving water solubility .

Notable Example :

-

Antiparasitic Derivatives : Acylation with 4-fluorobenzoyl chloride yielded analogs with IC₅₀ values <1 μM against Trypanosoma species .

Metal-Catalyzed Coupling

Palladium-mediated reactions enable aryl/heteroaryl introductions:

-

Suzuki Coupling : Boronic acids react at the 6-position using Pd(PPh₃)₄ in DMF/H₂O.

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives for kinase inhibition studies .

Optimized Protocol :

Reductive Alkylation

Hydrogenation in the presence of aldehydes introduces alkyl chains:

-

Cyclohexyl Moiety : Retained during reductions, providing steric bulk to influence binding affinity .

Case Study :

-

Antiplatelet Agents : Reduction with H₂/Pd-C produced analogs showing P2Y₁₂ receptor antagonism (IC₅₀: 0.54 μM) .

Acid/Base-Mediated Rearrangements

-

Tautomerism : Exists in equilibrium between 4(3H)-one and 4-hydroxypyrimidine forms, pH-dependent .

-

Ring Expansion : Under strong acidic conditions, forms quinazolinone derivatives via Dimroth rearrangement .

This compound’s versatility in oxidation, substitution, and cyclization reactions underscores its utility in medicinal chemistry. Further research into enantioselective modifications and catalytic systems could expand its synthetic applications .

Vergleich Mit ähnlichen Verbindungen

6-Amino-2-(alkyl/arylthio)pyrimidin-4(3H)-ones

- Example Compounds: 6-Amino-2-(benzylsulfanyl)pyrimidin-4(3H)-one 6-Amino-2-(ethylthio)pyrimidin-4(3H)-one

- Key Differences: Synthesis: These derivatives are synthesized via alkylation of 6-amino-2-sulfanylpyrimidin-4(3H)-one with benzyl chloride or alkyl halides under basic conditions (e.g., NaOH/DMSO) . Reactivity: The sulfanyl (-S-) group facilitates further functionalization, such as participation in multicomponent reactions to form fused pyridopyrimidines . Biological Activity: Thioether derivatives show enhanced antifungal and antitumor activities compared to amino-substituted analogs, likely due to improved membrane permeability .

6-Amino-2-(heterocyclic-amino)pyrimidin-4(3H)-ones

- Example Compounds: 6-Amino-2-(piperidin-1-yl)pyrimidin-4(3H)-one 6-Amino-2-(furan-2-ylmethylamino)pyrimidin-4(3H)-one

- Key Differences: Synthesis: Cyclohexylamino and piperidinyl derivatives require nucleophilic substitution with amines under reflux or ultrasonic conditions, often in polar aprotic solvents like DMF . Target Interactions: Piperidinyl analogs demonstrate kinase inhibition (e.g., CDK2), while furan derivatives are explored for antibacterial applications due to their planar heterocyclic motifs .

Fused Pyrimidinone Derivatives

- Example Compounds: Thieno[2,3-d]pyrimidin-4(3H)-one Dihydropyrido[2,3-d]pyrimidines

- Key Differences: Synthetic Routes: Fused systems are synthesized via multicomponent reactions. For instance, ultrasonic irradiation of 6-amino-2-(alkylthio)pyrimidin-4(3H)-one with aldehydes yields dihydropyridopyrimidines in >80% yields within 25 minutes . Bioactivity: Thieno-fused derivatives exhibit psoralen-like DNA intercalation properties, whereas pyridopyrimidines show higher antioxidant activity .

Comparative Data Table

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one typically proceeds via nucleophilic aromatic substitution on a 2,6-dichloropyrimidin-4(3H)-one or related intermediate, where the chlorine atoms are selectively displaced by amines. The cyclohexylamino group is introduced by reaction with cyclohexylamine, while the amino group at position 6 is typically retained or introduced via hydrolysis or amination steps.

Key Intermediates and Their Preparation

2-amino-6-chloropyrimidin-4(3H)-one is a crucial intermediate. It can be prepared by:

Reaction of guanidine hydrochloride with diethyl malonate in sodium ethoxide solution to form a pyrimidinone precursor.

Chlorination with phosphoryl chloride (POCl3) at 85–95 °C in the presence of triethylamine as an acid scavenger, yielding 4,6-dichloropyrimidin-2-amine.

Partial basic hydrolysis by refluxing with sodium hydroxide for 5 hours to selectively remove one chlorine and form 2-amino-6-chloropyrimidin-4(3H)-one.

Introduction of the Cyclohexylamino Group

The nucleophilic substitution of the 6-chloro atom by cyclohexylamine is carried out typically by fusion or heating the 2-amino-6-chloropyrimidin-4(3H)-one with cyclohexylamine at elevated temperatures (~170–190 °C) for several hours (e.g., 7 hours).

This reaction proceeds via nucleophilic aromatic substitution, where the chlorine atom is displaced by the cyclohexylamino group, yielding 6-(cyclohexylamino)-2-aminopyrimidin-4(3H)-one.

The crude product can be purified by dissolution in a basic solution with heating, followed by cooling, filtration, and reprecipitation with dilute acid to remove side products such as unreacted amines.

Reaction Conditions and Yields

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Guanidine hydrochloride + diethyl malonate | Sodium ethoxide solution, room temp to reflux | Not specified | Formation of pyrimidinone precursor |

| Chlorination with POCl3 | 85–95 °C, triethylamine, solvent-free | Not specified | Formation of 4,6-dichloropyrimidin-2-amine |

| Partial hydrolysis with NaOH | Reflux, 5 h | Not specified | Formation of 2-amino-6-chloropyrimidin-4(3H)-one |

| Nucleophilic substitution with cyclohexylamine | Fusion at 170–190 °C, 7 h | 67–84 | Purification improves product purity |

Yields for the key substitution step typically range from 67% to 84%, depending on the exact reaction parameters and purification methods.

Alternative Preparation Routes and Considerations

While the above method is classical and widely used, alternative synthetic routes involve different starting materials or catalysts to improve yield or reduce byproducts.

For example, some methods use anilinium hydrochloride salts as acid catalysts to improve substitution efficiency, but this can increase side product formation if concentrations are too high.

The reaction temperature is critical; optimal results are generally obtained at around 170 °C for the substitution step.

Purification steps involving basic dissolution and acid reprecipitation are important to remove residual amines and increase product purity.

Summary Table of Preparation Steps for this compound

| Step No. | Reaction Description | Reagents & Conditions | Product/Intermediate | Yield (%) |

|---|---|---|---|---|

| 1 | Formation of pyrimidinone precursor | Guanidine hydrochloride + diethyl malonate, NaOEt solution | Pyrimidinone intermediate | Not specified |

| 2 | Chlorination | POCl3, 85–95 °C, triethylamine | 4,6-dichloropyrimidin-2-amine | Not specified |

| 3 | Partial hydrolysis | NaOH reflux, 5 h | 2-amino-6-chloropyrimidin-4(3H)-one | Not specified |

| 4 | Nucleophilic substitution with cyclohexylamine | Fusion at 170–190 °C, 7 h | This compound | 67–84 |

| 5 | Purification | Basic dissolution, acid reprecipitation | Pure final compound | — |

Q & A

Q. What are the optimal synthetic routes for preparing 6-amino-2-(cyclohexylamino)pyrimidin-4(3H)-one, and what key reaction parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or coupling reactions at the 2-position of the pyrimidinone core. For example, reacting 6-amino-2-sulfanylpyrimidin-4(3H)-one with cyclohexylamine under basic conditions (e.g., NaOH in DMSO) can replace the sulfanyl group with cyclohexylamino . Temperature control (e.g., 0–50°C) and stoichiometric ratios are critical to minimize side reactions like over-alkylation. Solvent choice (e.g., DMSO or ethanol) also impacts reaction efficiency, as seen in analogous syntheses of 2-substituted pyrimidinones . Post-reaction purification via recrystallization (ethanol/water mixtures) or column chromatography is recommended to isolate the product in >60% yield.

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirm substitution patterns (e.g., cyclohexylamino protons at δ 1.2–2.1 ppm, pyrimidinone C=O at ~164 ppm) .

- HRMS : Verify molecular ion peaks (e.g., [M+H]+ at m/z 237.134) and isotopic patterns .

- IR Spectroscopy : Identify key functional groups (C=O stretch ~1646 cm⁻¹, NH stretches ~3000–3300 cm⁻¹) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, as demonstrated for related pyrimidinones .

Advanced Research Questions

Q. How can regioselective functionalization at the 2-position of the pyrimidinone core be achieved to introduce cyclohexylamino groups while minimizing side reactions?

- Methodological Answer : Regioselectivity is controlled by activating the 2-position via deprotonation or using leaving groups (e.g., sulfanyl or halogen substituents). For cyclohexylamino introduction, Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) with cyclohexylamine can enhance selectivity . Alternatively, one-pot methods using nanocatalysts like γ-Fe2O3@HAp-SO3H under solvent-free conditions improve efficiency and reduce byproducts, as shown for similar pyrido[2,3-d]pyrimidines . Kinetic studies (e.g., monitoring via TLC) optimize reaction time and temperature to prevent over-functionalization.

Q. What strategies resolve contradictions in reported synthetic yields for 6-amino-2-substituted pyrimidin-4(3H)-one derivatives under varying reaction conditions?

- Methodological Answer : Yield discrepancies often arise from differences in reaction conditions (e.g., solvent polarity, catalyst loading). For example:

- Base Selection : Using NaOH instead of TEA increases nucleophilicity, improving substitution rates .

- Catalyst Efficiency : Heterogeneous catalysts (e.g., γ-Fe2O3@HAp-SO3H) enhance yields (up to 87%) compared to homogeneous systems .

- Workup Protocols : Acidification (e.g., glacial acetic acid) precipitates the product, reducing losses during filtration . Systematic DOE (Design of Experiments) approaches are recommended to identify optimal parameters.

Q. What in silico or experimental methods evaluate the potential pharmacological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., dihydrofolate reductase or prostaglandin E2 synthase) to predict binding affinity, as done for thieno[2,3-d]pyrimidinones .

- Enzyme Assays : Measure IC50 values using spectrophotometric methods (e.g., inhibition of mPGES-1 in inflammatory pathways) .

- SAR Studies : Modify substituents (e.g., replacing cyclohexyl with aryl groups) and compare bioactivity trends, leveraging precedents from quinazolin-4(3H)-one inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.